2-(Chloromethyl)-1-methoxypentane

Description

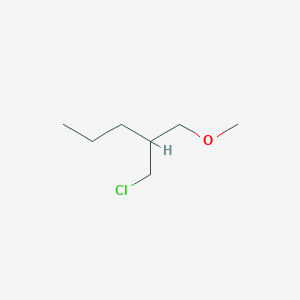

2-(Chloromethyl)-1-methoxypentane is an organochlorine compound characterized by a pentane backbone substituted with a methoxy group (-OCH₃) at the first carbon and a chloromethyl group (-CH₂Cl) at the second carbon. Its molecular formula is C₇H₁₅ClO, with a molecular weight of 150.64 g/mol. Applications likely include its use as an intermediate in organic synthesis, though industrial or pharmacological uses remain undocumented in the provided sources.

Properties

Molecular Formula |

C7H15ClO |

|---|---|

Molecular Weight |

150.64 g/mol |

IUPAC Name |

1-chloro-2-(methoxymethyl)pentane |

InChI |

InChI=1S/C7H15ClO/c1-3-4-7(5-8)6-9-2/h7H,3-6H2,1-2H3 |

InChI Key |

WXVHOTNQUWAJIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(COC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methoxypentane typically involves the chloromethylation of 1-methoxypentane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, often with the addition of hydrochloric acid to facilitate the formation of the chloromethyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1-methoxypentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different substituted products.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products:

Nucleophilic Substitution: Substituted ethers, nitriles, and amines.

Oxidation: Aldehydes and carboxylic acids.

Reduction: Methylated derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-methoxypentane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of drug candidates, particularly those requiring chloromethylation as a key step.

Material Science: It is utilized in the preparation of polymers and resins with specific properties.

Chemical Biology: The compound can be used to modify biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxypentane primarily involves its reactivity as a chloromethylating agent. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Epichlorohydrin (2-(Chloromethyl) Oxirane)

Structure : Epichlorohydrin (CAS 106-89-8) features a three-membered epoxide ring with a chloromethyl group, giving it the formula C₃H₅ClO (MW: 92.52 g/mol).

Key Differences :

- Reactivity : The strained epoxide ring in epichlorohydrin makes it highly reactive in ring-opening reactions (e.g., with nucleophiles like amines or alcohols), whereas 2-(Chloromethyl)-1-methoxypentane lacks such strain, favoring nucleophilic substitution at the chloromethyl group .

- Hazards: Epichlorohydrin is a known irritant and suspected carcinogen, requiring stringent handling protocols. In contrast, the longer alkyl chain in this compound may reduce volatility and inhalation risks, though skin absorption remains a concern .

Bis(Chloromethyl)Ether (BCME)

Structure : BCME (CAS 542-88-1) consists of two chloromethyl groups linked by an oxygen atom (ClCH₂-O-CH₂Cl ; MW: 114.96 g/mol).

Key Differences :

2-(Chloromethyl)pyridine Hydrochloride

Structure : This compound (CAS 6959-47-3) incorporates a pyridine ring with a chloromethyl group, yielding C₆H₆ClN·HCl (MW: 164.03 g/mol).

Key Differences :

- Functionality : The aromatic pyridine ring enables π-π interactions and acid-base reactivity, absent in the aliphatic this compound.

Comparative Data Table

Biological Activity

2-(Chloromethyl)-1-methoxypentane is a chlorinated organic compound with potential biological activity. Its structural features suggest interactions with biological macromolecules, which may lead to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a chloromethyl group can enhance lipophilicity, potentially affecting the compound's interaction with cell membranes and biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of methanol with appropriate chlorinated precursors under controlled conditions. This process has been optimized in various studies to improve yield and purity.

The biological activity of chloromethyl compounds often involves:

- Cell Membrane Disruption : Chlorinated compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : These compounds may act as inhibitors for various enzymes, disrupting metabolic pathways.

- DNA Interaction : Chloromethyl groups can form covalent bonds with nucleophilic sites in DNA, potentially leading to mutagenesis or cell death.

Case Studies

Several studies have explored the biological effects of similar chlorinated compounds:

- Antibacterial Screening : A study screened various chlorinated derivatives for antibacterial activity using disc diffusion methods. Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria .

- Toxicological Assessments : Toxicity studies indicate that while some chlorinated compounds exhibit antimicrobial properties, they may also pose risks to human health due to their potential cytotoxic effects. A balance between efficacy and safety is crucial in developing therapeutic agents from these compounds.

- Fluorination Studies : Research into fluorinated analogs has highlighted how modifications can enhance bioactivity and reduce toxicity. The introduction of fluorine atoms has been shown to improve drug-like properties, suggesting a pathway for optimizing compounds like this compound for better biological performance .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.